molecular formula C14H8Cl2O3 B306309 3-Formylphenyl 2,5-dichlorobenzoate

3-Formylphenyl 2,5-dichlorobenzoate

Cat. No.: B306309
M. Wt: 295.1 g/mol
InChI Key: KFRZAYJKSPELRG-UHFFFAOYSA-N
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Description

3-Formylphenyl 2,5-dichlorobenzoate is an aromatic ester derivative featuring a 2,5-dichlorobenzoate moiety esterified with a 3-formylphenyl group. This compound combines electron-withdrawing substituents (chlorine atoms and a formyl group) that influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

(3-formylphenyl) 2,5-dichlorobenzoate

InChI

InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H

InChI Key

KFRZAYJKSPELRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent groups and their positions. Below is a comparative table:

Property 3-Formylphenyl 2,5-Dichlorobenzoate Methyl 2,5-Dichlorobenzoate 2,5-Dichlorobenzoic Acid
Molecular Formula C₁₄H₉Cl₂O₃* C₈H₆Cl₂O₂ C₇H₄Cl₂O₂
Molecular Weight ~297.14 205.03 191.01
LogP (Predicted/Reported) ~3.8 (estimated) 2.92 2.35 (experimental)
Key Functional Groups Formylphenyl, dichlorobenzoate Methyl ester, dichlorobenzoate Carboxylic acid, dichlorobenzoate
Solubility (Water) Low (lipophilic) Low Moderate (ionizable COOH group)

*Derived from structural analogy; exact data requires experimental validation.

Notes:

  • The formyl group in this compound increases molecular weight and lipophilicity (higher LogP) compared to methyl 2,5-dichlorobenzoate .
  • The absence of an ionizable group (e.g., carboxylic acid) reduces water solubility relative to 2,5-dichlorobenzoic acid.

Reactivity and Degradation Pathways

  • Electrophilic Reactivity : The electron-withdrawing chlorine atoms activate the benzoate ring toward nucleophilic attack. Methyl 2,5-dichlorobenzoate undergoes nucleophilic substitution with sulfur- and tin-centered nucleophiles, accelerated by ortho-substituents like -CO₂Me . The formyl group in this compound may further direct reactivity due to its electron-withdrawing nature.
  • Hydrolysis : Ester hydrolysis rates depend on substituent effects. Methyl esters typically hydrolyze faster than aryl esters under basic conditions. The bulky formylphenyl group may sterically hinder hydrolysis compared to methyl 2,5-dichlorobenzoate.
  • Environmental Degradation : Microbial degradation of 2,5-dichlorobenzoate is enhanced in plant rhizospheres (e.g., Phaseolus vulgaris), where root exudates stimulate Pseudomonas fluorescens activity . The formylphenyl group in this compound may impede biodegradation due to increased hydrophobicity, though this requires experimental confirmation.

Analytical Methods

  • HPLC Analysis : Methyl 2,5-dichlorobenzoate is separable via reverse-phase HPLC using a Newcrom R1 column . For this compound, modified mobile phases (e.g., higher acetonitrile content) may be necessary due to increased hydrophobicity.

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